molecular formula C15H18N2O2S B11350202 2-(3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11350202
M. Wt: 290.4 g/mol
InChI Key: FXTPNVUBTOFMPR-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is a synthetic organic compound with a complex structure, featuring both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3,5-dimethylphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form 2-(3,5-dimethylphenoxy)acetic acid.

    Thiazole Formation: Separately, 2-methyl-1,3-thiazole is synthesized through the cyclization of appropriate thioamide and α-haloketone precursors.

    Amide Bond Formation: The final step involves the coupling of 2-(3,5-dimethylphenoxy)acetic acid with 2-methyl-1,3-thiazole in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring and thiazole moiety can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or sulfoxides.

    Reduction: The compound can be reduced, particularly at the amide bond, to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Formation of quinones or sulfoxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives or other substituted phenoxy compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies might explore its effects on cellular pathways, its bioavailability, and its therapeutic potential in treating diseases.

Industry

In industrial applications, this compound could be used in the formulation of specialty chemicals, including agrochemicals, dyes, and polymers. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the phenoxy group can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)acetic acid: Shares the phenoxy moiety but lacks the thiazole ring.

    2-methyl-1,3-thiazole: Contains the thiazole ring but lacks the phenoxy and acetamide groups.

    N-(2-methyl-1,3-thiazol-4-yl)acetamide: Similar structure but without the phenoxy group.

Uniqueness

2-(3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the combination of its phenoxy and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler analogs.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C15H18N2O2S/c1-10-4-11(2)6-14(5-10)19-8-15(18)16-7-13-9-20-12(3)17-13/h4-6,9H,7-8H2,1-3H3,(H,16,18)

InChI Key

FXTPNVUBTOFMPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC2=CSC(=N2)C)C

Origin of Product

United States

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